![molecular formula C19H27N3O6S B2627442 methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate CAS No. 326866-21-1](/img/structure/B2627442.png)
methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate is a useful research compound. Its molecular formula is C19H27N3O6S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Exploration
Synthesis of Aromatic Carbamates Derivatives with Chromen-2-one Fragment : Velikorodov et al. (2014) conducted a study on the condensation of methyl N-(3-hydroxyphenyl)carbamate with different acetoacetates and acids, forming chromene derivatives. This process led to the synthesis of esters and carbamates with potential applications in medicinal chemistry due to their structural complexity and potential biological activity. The study highlights the versatility of carbamates in synthesizing complex molecules with potential therapeutic applications (Velikorodov et al., 2014).
Synthesis of Carbamate Derivatives of Coumarin and Chromene : Another study by Velikorodov and Imasheva (2008) focused on the condensation of methyl (3-hydroxyphenyl)carbamate with ethyl acetoacetate and other compounds to produce methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates. This synthesis pathway demonstrates the utility of carbamates in creating bioactive molecules that could serve as leads for drug development (Velikorodov & Imasheva, 2008).
Biological Modifications and Bioactivity
Biological and Nonbiological Modifications of Carbamates : Knaak (1971) explored the modifications of methylcarbamate insecticides in biological systems, including hydrolysis, oxidation, and dealkylation. These modifications result in various products with different properties and applications, indicating the importance of understanding carbamate chemistry for developing more effective and safer pesticides (Knaak, 1971).
Synthesis and Bioactivity of Oxime Carbamate Derivatives : Sivakumar et al. (2017) synthesized biologically active novel piperidin-4-one oxime carbamates and evaluated their antimicrobial activity. This study showcases the potential of carbamate derivatives as antimicrobial agents and their relevance in addressing microbial resistance issues (Sivakumar et al., 2017).
Eigenschaften
IUPAC Name |
methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S/c1-27-19(24)21-15-6-8-17(9-7-15)29(25,26)22-10-2-4-14(13-22)18(23)20-12-16-5-3-11-28-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTRMQCELGOSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

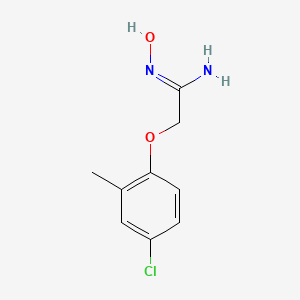
![3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627363.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2627364.png)
![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2627365.png)
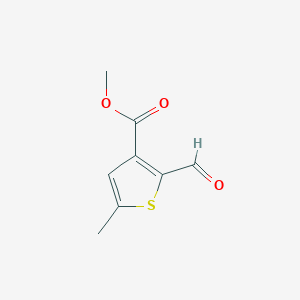

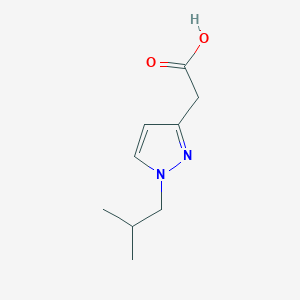
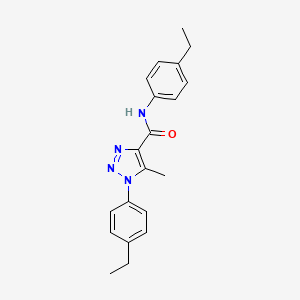
![4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2627375.png)
![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)
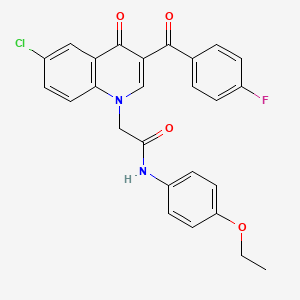
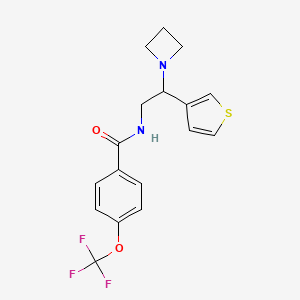
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone](/img/structure/B2627380.png)
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)